2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a chiral molecule that serves as a crucial intermediate in organic and medicinal chemistry. [, , , , ] This compound is particularly important for synthesizing pramipexole, a dopamine agonist used in treating Parkinson's disease. [, , , , , , , ] The compound exists as two enantiomers, R-(+) and S-(-)-enantiomers, with the S-(-)-enantiomer being the more pharmacologically active form. [, , , , ]
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a heterocyclic compound that has gained attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes a benzothiazole moiety and amino groups that contribute to its biological activity.
The compound is primarily synthesized for its role as an intermediate in the production of pramipexole, a medication used to treat Parkinson's disease and restless legs syndrome. The synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole has been documented in various patents and scientific literature, highlighting its importance in pharmaceutical applications .
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole can be classified under the following categories:
The synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole typically involves several key steps:
The entire synthesis can be performed in a single reaction vessel without the need for isolating intermediate compounds. This method enhances yield and reduces processing time while maintaining product purity due to milder reaction conditions .
The molecular formula for 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is . The structure consists of:
The compound's molecular weight is approximately 171.25 g/mol. The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy .
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole participates in various chemical reactions:
The conversion reactions often involve modifications to the amino groups or the benzothiazole ring to enhance pharmacological activity or selectivity against specific biological targets.
The mechanism of action for compounds derived from 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole typically involves:
Experimental studies have shown significant cytotoxic effects on leukemia cells with IC50 values indicating strong efficacy at low concentrations .
Relevant analyses include thermal stability assessments and solubility tests which are crucial for determining practical applications in drug formulation.
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole has several important applications:
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is systematically named under IUPAC rules as 4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. This scaffold belongs to the tetrahydrobenzothiazole class, characterized by a partially saturated bicyclic system comprising a six-membered cyclohexene ring fused to a five-membered thiazole ring. The numbering prioritizes the thiazole nitrogen (position 1), with the saturated carbon adjacent to the amino group designated as position 6. Key synonyms include:
Table 1: Nomenclature Variants of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Nomenclature Type | Name |
---|---|
IUPAC Systematic Name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine |
Common Synonym (Racemic) | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole |
Chiral Specification | (6S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine |
Pharmaceutical Reference | Pramipexole N6-Despropyl Racemate |
The compound’s molecular formula is C₇H₁₁N₃S (molecular weight: 169.25 g/mol), featuring a partially hydrogenated benzothiazole core. The structure incorporates two amino groups: one exocyclic at position 2 of the thiazole ring and another at the chiral C6 position of the cyclohexene ring. The C6 carbon is a stereogenic center, giving rise to enantiomers with distinct biochemical activities. The (S)-enantiomer is a critical intermediate for synthesizing pramipexole, a dopamine D2/D3 receptor agonist [2] [5] [9].
Stereochemical descriptors:
Key structural representations include:
N[C@H]1CCc2nc(N)sc2C1
[2] DRRYZHHKWSHHFT-BYPYZUCNSA-N
[6] The non-aromatic cyclohexene ring adopts a half-chair conformation, while the thiazole ring remains planar. This geometry influences hydrogen-bonding capabilities and molecular packing in crystalline forms [4] [8].
Melting Point:
Solubility: The compound is a white to off-white powder with limited solubility in polar solvents. It is slightly soluble in methanol but insoluble in water and most organic solvents. Protonation of the amino groups enhances solubility in acidic aqueous solutions, forming salts like the sulfate monohydrate [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7